molecular formula C43H39ClN4O7S B1148027 Quench 7 Carboxylic Acid, Succinimidyl Ester CAS No. 304014-12-8

Quench 7 Carboxylic Acid, Succinimidyl Ester

Cat. No.: B1148027
CAS No.: 304014-12-8
M. Wt: 791.31
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Description

Quench 7 Carboxylic Acid, Succinimidyl Ester is a nonfluorescent acceptor dye used primarily in the preparation of peptide and oligonucleotide fluorescence resonance energy transfer (FRET) probes. This compound is known for its ability to efficiently quench the fluorescence emission of donor dyes, making it a valuable tool in various biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quench 7 Carboxylic Acid, Succinimidyl Ester typically involves the reaction of Quench 7 Carboxylic Acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the active ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Quench 7 Carboxylic Acid, Succinimidyl Ester primarily undergoes nucleophilic substitution reactions. The active ester group reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions:

Major Products: The major products of these reactions are amide-linked conjugates, where the Quench 7 Carboxylic Acid moiety is covalently attached to the amine-containing molecule .

Scientific Research Applications

Quench 7 Carboxylic Acid, Succinimidyl Ester is widely used in scientific research due to its efficient quenching properties. Some of its applications include:

    Chemistry: Used in the synthesis of FRET probes for studying molecular interactions and dynamics.

    Biology: Employed in labeling proteins and nucleic acids to investigate biological processes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.

    Industry: Applied in the development of biosensors and other analytical tools

Mechanism of Action

The mechanism of action of Quench 7 Carboxylic Acid, Succinimidyl Ester involves the formation of a covalent bond between the active ester group and primary amines. This reaction results in the quenching of fluorescence emission from donor dyes, which is crucial for FRET-based applications. The compound’s ability to quench fluorescence at greater distances than other quenchers, such as dabcyl, makes it particularly effective .

Comparison with Similar Compounds

  • Quench 5 Carboxylic Acid, Succinimidyl Ester
  • Quench 9 Carboxylic Acid, Succinimidyl Ester
  • Dabcyl Succinimidyl Ester

Comparison: Quench 7 Carboxylic Acid, Succinimidyl Ester stands out due to its superior quenching efficiency and stability. Unlike dabcyl, it can quench fluorescence at greater distances, making it more versatile for various applications. Additionally, its nonfluorescent nature ensures minimal background interference in assays .

Properties

CAS No.

304014-12-8

Molecular Formula

C43H39ClN4O7S

Molecular Weight

791.31

Origin of Product

United States

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